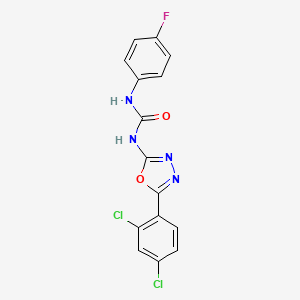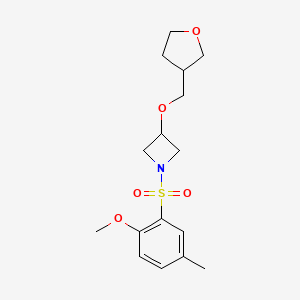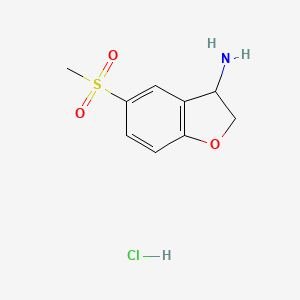![molecular formula C13H14ClNO2 B2438016 N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide CAS No. 2094377-79-2](/img/structure/B2438016.png)
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide, also known as CEPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CEPM is a derivative of the phenylpiperazine class of compounds, which are known for their pharmacological activities.
Applications De Recherche Scientifique
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has been explored as a potential drug candidate for the treatment of anxiety and depression due to its ability to modulate the activity of serotonin and dopamine receptors. In neuroscience, N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has been studied for its anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors and ion channels. N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide may exert anxiolytic and antidepressant effects. N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has also been shown to protect neurons against oxidative stress and neuroinflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have shown that N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide can reduce anxiety-like behavior in animal models and improve cognitive function in aged rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
Orientations Futures
There are several future directions for the study of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide. One direction is to further investigate its potential as a drug candidate for the treatment of anxiety, depression, and neurodegenerative diseases. Another direction is to explore its potential as an anticancer agent and to elucidate its mechanism of action in cancer cells. Additionally, future studies could focus on improving the solubility and bioavailability of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide to enhance its therapeutic potential. Finally, the development of novel derivatives of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide could lead to the discovery of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide involves the reaction of 1-(3-chloro-4-ethoxybenzyl)piperazine with propargyl bromide in the presence of potassium carbonate. The reaction proceeds via the alkylation of the piperazine nitrogen with propargyl bromide, followed by the elimination of potassium bromide to form the final product. The yield of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide is reported to be around 70%, and the purity can be increased by recrystallization.
Propriétés
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-5-13(16)15-9-10-6-7-12(17-4-2)11(14)8-10/h6-8H,4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIYAGUFRRKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C#CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)
![N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

![5-Fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2437943.png)
![4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid](/img/structure/B2437944.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)
![N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2437949.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2437952.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)
![4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2437955.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2437956.png)